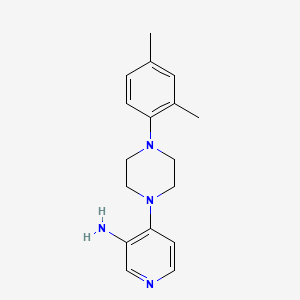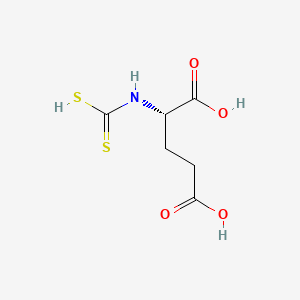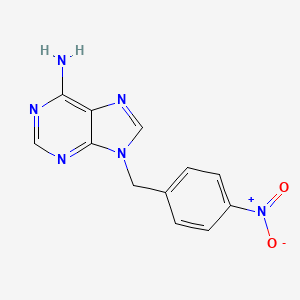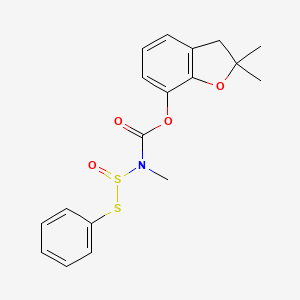![molecular formula C12H19BrO2 B14444544 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate CAS No. 77026-89-2](/img/structure/B14444544.png)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7,7-Trimethylbicyclo[221]heptan-2-yl bromoacetate is a chemical compound with a bicyclic structure It is derived from camphor, a naturally occurring compound found in the wood of the camphor laurel tree
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate typically involves the bromination of camphor derivatives. One common method is the reaction of camphor with bromoacetic acid in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Catalyst: A catalyst such as sulfuric acid or phosphoric acid is used to facilitate the reaction.
Solvent: The reaction is typically conducted in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include alcohols, amines, or thiols.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or alkanes.
科学研究应用
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modifying key signaling molecules.
相似化合物的比较
Similar Compounds
Camphor: A naturally occurring compound with a similar bicyclic structure.
Borneol: A related compound with similar chemical properties.
Isoborneol: Another bicyclic compound with structural similarities.
Uniqueness
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate is unique due to its specific bromine substitution, which imparts distinct reactivity and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
属性
CAS 编号 |
77026-89-2 |
|---|---|
分子式 |
C12H19BrO2 |
分子量 |
275.18 g/mol |
IUPAC 名称 |
[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-bromoacetate |
InChI |
InChI=1S/C12H19BrO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3/t8-,9-,12-/m1/s1 |
InChI 键 |
UQVUYLPZSVMLRQ-KBVBSXBZSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C1(C)C)C[C@H]2OC(=O)CBr |
规范 SMILES |
CC1(C2CCC1(C(C2)OC(=O)CBr)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
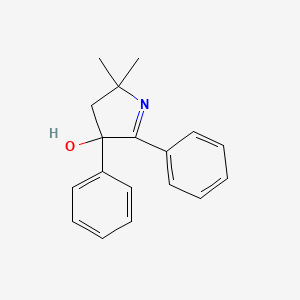
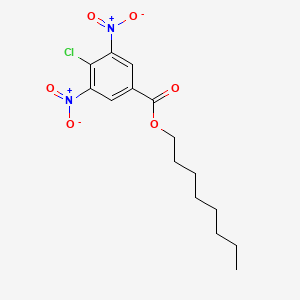

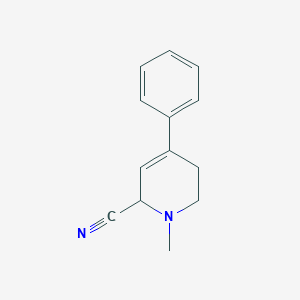
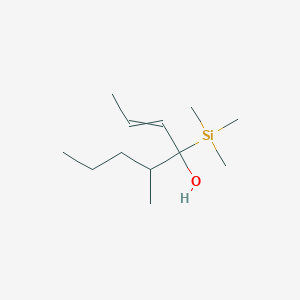
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)

